

# Human Sirtuin 5 (SIRT5) ELISA Kit: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sirtuin modulator 5

Cat. No.: B3448192

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## Introduction to Human Sirtuin 5 (SIRT5)

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD<sup>+</sup>-dependent protein deacylases. Primarily located in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. This post-translational modification activity modulates the function of proteins involved in a variety of metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea cycle. Given its central role in metabolic regulation, SIRT5 has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.

This document provides detailed application notes and protocols for the use of a human Sirtuin 5 ELISA (Enzyme-Linked Immunosorbent Assay) kit, a tool for the quantitative measurement of SIRT5 protein in various biological samples.

## Applications of the Human SIRT5 ELISA Kit

The quantitative measurement of human SIRT5 levels is critical for understanding its physiological and pathological roles. This ELISA kit can be employed in a variety of research and drug development applications:

- **Metabolic Disease Research:** To investigate the correlation between SIRT5 levels and the progression of metabolic disorders such as diabetes and obesity.
- **Oncology Research:** To explore the dual role of SIRT5 as both a tumor promoter and suppressor in different cancer types by quantifying its expression in tumor tissues and cell lines.<sup>[1]</sup>
- **Neurodegenerative Disease Studies:** To assess the potential protective role of SIRT5 in neurodegenerative conditions by measuring its levels in relevant biological samples.
- **Drug Discovery and Development:** To screen for compounds that modulate SIRT5 expression and to evaluate the on-target effects of potential therapeutics in preclinical studies.
- **Biomarker Discovery:** To identify SIRT5 as a potential biomarker for disease diagnosis, prognosis, or response to therapy.

## Quantitative Data Summary

The following table summarizes the typical performance characteristics of commercially available human SIRT5 ELISA kits and reported SIRT5 expression levels.

Parameter	Typical Value	Sample Types
Detection Range	0.156 - 10 ng/mL	Serum, Plasma, Cell Culture Supernatants, Cell Lysates, Tissue Homogenates
Sensitivity	< 0.1 ng/mL	
Intra-Assay CV	< 10%	
Inter-Assay CV	< 12%	
SIRT5 Expression	Granular cytoplasmic expression at variable levels in most tissues. <a href="#">[2]</a>	Human Tissues
Detected in various cell lines including HEK293, HCT 116, Raw 264.7, and H-4-II-E.		
	Human and Murine Cell Lines	

## Experimental Protocols

### Principle of the Assay

The human SIRT5 ELISA kit is a sandwich immunoassay. A capture antibody specific for human SIRT5 is pre-coated onto the wells of a microplate. When the sample is added, SIRT5 antigen binds to the capture antibody. A biotin-conjugated detection antibody that recognizes a different epitope on the SIRT5 protein is then added, forming a "sandwich" complex. Subsequently, streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After a final wash, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is catalyzed by HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of SIRT5 in the sample. The reaction is stopped by the addition of an acidic stop solution, and the absorbance is measured at 450 nm.

### Sample Preparation

Proper sample preparation is crucial for accurate results.

- **Cell Culture Supernatants:** Centrifuge cell culture media at 1,500 rpm for 10 minutes at 4°C to remove cells and debris. Aliquot the supernatant for immediate use or store at -80°C.
- **Serum:** Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 15 minutes. Collect the serum and store at -80°C.
- **Plasma:** Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.
- **Cell Lysates:** Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein extract) and determine the protein concentration.
- **Tissue Homogenates:** Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

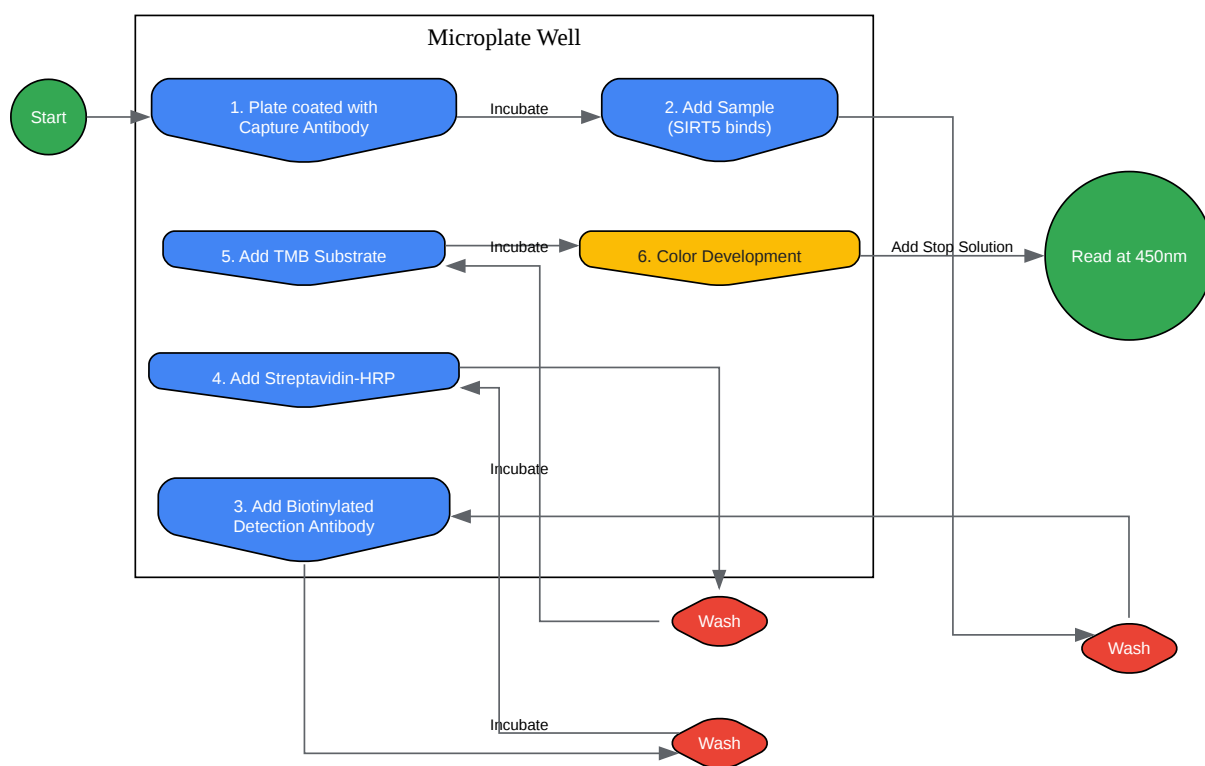
## Assay Procedure

- **Reagent Preparation:** Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
- **Add Standards and Samples:** Add 100 µL of each standard and sample to the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
- **Incubation:** Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
- **Washing:** Aspirate the contents of each well and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash.
- **Add Detection Antibody:** Add 100 µL of the biotinylated detection antibody to each well.
- **Incubation:** Cover the plate and incubate for 1 hour at room temperature.

- Washing: Repeat the washing step as described in step 4.
- Add Streptavidin-HRP: Add 100  $\mu$ L of Streptavidin-HRP conjugate to each well.
- Incubation: Cover the plate and incubate for 45 minutes at room temperature.
- Washing: Repeat the washing step as described in step 4.
- Add Substrate: Add 100  $\mu$ L of TMB Substrate to each well.
- Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
- Stop Reaction: Add 50  $\mu$ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
- Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of SIRT5 in the samples.

## Visualizations

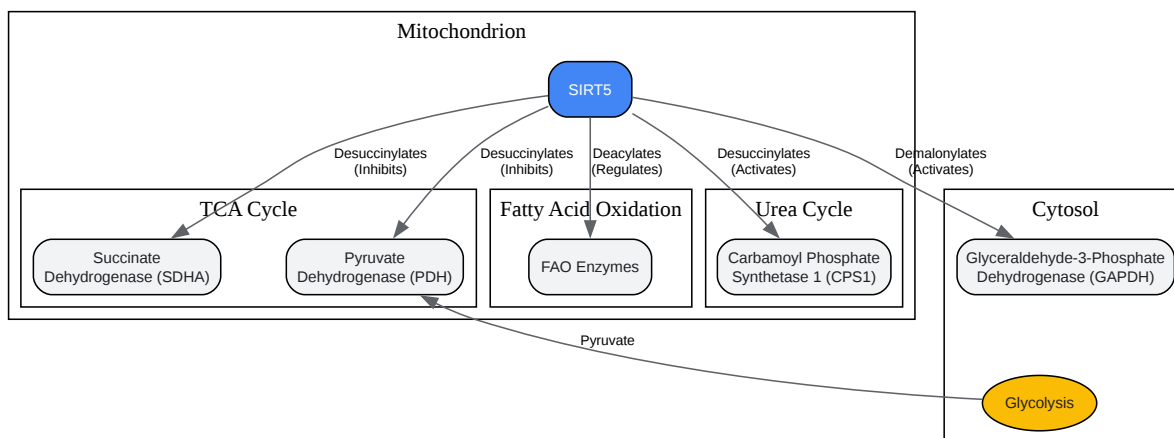
### Experimental Workflow: Sandwich ELISA



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Caption: A schematic of the sandwich ELISA workflow for SIRT5 detection.

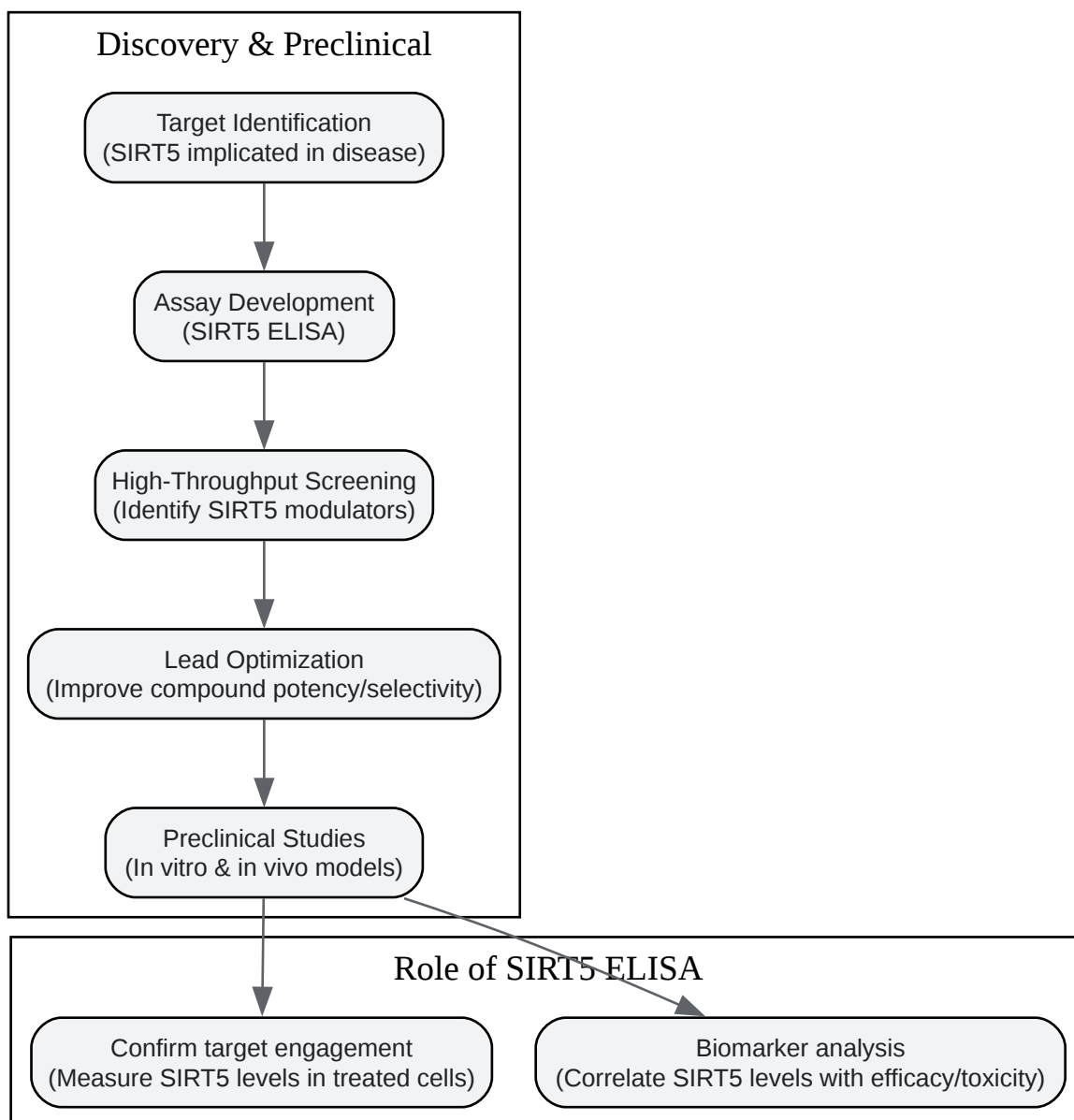
## SIRT5 Signaling Pathways



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Caption: Key metabolic pathways regulated by SIRT5 deacylation activity.

## SIRT5 ELISA in Drug Development Workflow



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Caption: Integration of SIRT5 ELISA in the drug discovery and development pipeline.

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## References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Tissue expression of SIRT5 - Summary - The Human Protein Atlas [proteintlas.org]
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